molecular formula C6H9NO2 B172260 3-Ethoxy-5-methylisoxazole CAS No. 127020-20-6

3-Ethoxy-5-methylisoxazole

Cat. No.: B172260
CAS No.: 127020-20-6
M. Wt: 127.14 g/mol
InChI Key: HRISCQMXUCORQZ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methylisoxazole is a heterocyclic compound with the molecular formula C6H9NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Scientific Research Applications

3-Ethoxy-5-methylisoxazole has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3-Ethoxy-5-methylisoxazole is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment when handling this compound .

Future Directions

In the field of drug discovery, isoxazole, a component of 3-Ethoxy-5-methylisoxazole, is a significant moiety. Given its enormous significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future direction in the synthesis of isoxazoles, including this compound, lies in the development of alternate metal-free synthetic routes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methylisoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium ethoxide can yield this compound . The reaction typically proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-ethoxy-5-methylisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 3-Methylisoxazole
  • 5-Methylisoxazole
  • 3-Ethyl-5-methylisoxazole

Comparison: 3-Ethoxy-5-methylisoxazole is unique due to the presence of the ethoxy group at the 3 position, which can influence its reactivity and biological activity. Compared to 3-methylisoxazole and 5-methylisoxazole, the ethoxy group provides additional sites for chemical modification and potential interactions with biological targets. This makes this compound a valuable compound for further research and development .

Properties

IUPAC Name

3-ethoxy-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-8-6-4-5(2)9-7-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRISCQMXUCORQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462541
Record name 3-Ethoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127020-20-6
Record name 3-Ethoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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